molecular formula C9H6N2O4 B2834988 [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol CAS No. 21884-35-5

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol

Numéro de catalogue: B2834988
Numéro CAS: 21884-35-5
Poids moléculaire: 206.157
Clé InChI: SXXVGQDMUWHFHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The Quinazoline (B50416) Nucleus as a Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds that can interact with diverse biological targets. The versatility of the quinazoline core allows for the synthesis of a vast library of derivatives, leading to a broad spectrum of pharmacological activities. researchgate.netmdpi.com

Numerous quinazoline-based compounds have been developed and marketed as drugs, demonstrating their clinical significance. These agents exhibit a wide array of therapeutic effects, including anticancer, antihypertensive, anti-inflammatory, antibacterial, antiviral, and analgesic properties. nih.govmdpi.commdpi.com The anticancer activity of quinazoline derivatives is particularly noteworthy, with several compounds acting as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. mdpi.com The structural modifications at various positions of the quinazoline ring have been extensively studied to establish structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. nih.govmdpi.com

Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold
Drug NameTherapeutic ApplicationMechanism of Action
PrazosinAntihypertensiveα1-adrenergic receptor antagonist
GefitinibAnticancer (Non-small cell lung cancer)Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor
ErlotinibAnticancer (Non-small cell lung cancer, Pancreatic cancer)Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor
LapatinibAnticancer (Breast cancer)Dual EGFR and HER2 tyrosine kinase inhibitor
DoxazosinAntihypertensive, Benign Prostatic Hyperplasia (BPH)α1-adrenergic receptor antagonist

Overview of Dioxolo-Fused Heterocyclic Systems in Bioactive Molecules

The 1,3-dioxolo group, also known as the methylenedioxy bridge, is a structural motif found in numerous natural and synthetic bioactive compounds. When fused to an aromatic or heterocyclic ring system, it can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can modulate its biological activity and pharmacokinetic profile. Fused heterocyclic systems are a cornerstone in the development of new bioactive agents. nih.govmdpi.com

The 1,3-dioxolane (B20135) ring, a related structure, is a key component in compounds exhibiting a wide range of biological effects, including antibacterial, antifungal, antiviral, and antineoplastic activities. nih.gov For instance, the compound 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) has been investigated for its selective affinity for α2-adrenergic receptors, suggesting potential applications in treating anxiety and substance abuse. nih.gov The presence of the dioxolo ring in such molecules creates a conformationally restricted structure that can lead to enhanced selectivity for specific receptor subtypes. nih.gov The synthesis of various fused heterocycles is an active area of research, aiming to create novel molecular frameworks with therapeutic potential. researchgate.net

Table 2: Examples of Bioactive Compounds Containing a Dioxolo or Related Fused Ring System
Compound Name/ClassCore HeterocycleObserved Biological Activity/Potential Application
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline)Isoquinolineα2-adrenergic receptor agonist, potential anxiolytic
SafroleBenzenePrecursor for synthesis of other compounds
PodophyllotoxinLignanAnticancer (tubulin polymerization inhibitor)
1,3-Dioxolane derivativesDioxolaneAntibacterial, Antifungal nih.gov

Research Significance and Context ofnih.govresearchgate.netDioxolo[4,5-G]quinazoline-6,8-diol

The chemical entity nih.govresearchgate.netDioxolo[4,5-G]quinazoline-6,8-diol integrates the privileged quinazoline nucleus with the influential dioxolo-fused ring system. While specific research on this exact diol derivative is not extensively documented in publicly available literature, its structure suggests a significant potential for investigation in medicinal chemistry. The fusion of these two moieties creates a novel scaffold that is ripe for exploration as a source of new therapeutic agents.

The research context for this compound lies at the intersection of developing novel heterocyclic systems with potential anticancer and kinase-inhibiting properties. For example, related thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones have been synthesized and evaluated for their cytotoxic effects against various tumor cell lines. nih.govmdpi.com These studies highlight the interest in developing linear, fused quinazoline systems for biological applications. The diol functional groups at positions 6 and 8 of the nih.govresearchgate.netDioxolo[4,5-G]quinazoline-6,8-diol scaffold offer key points for potential hydrogen bonding interactions with biological targets, such as the active sites of enzymes.

The strategic combination of these structural features makes nih.govresearchgate.netDioxolo[4,5-G]quinazoline-6,8-diol a compelling target for synthesis and biological screening. Future research could focus on its potential as a kinase inhibitor, an anticancer agent, or an antimicrobial compound, leveraging the known activities of its constituent scaffolds.

Table 3: Structural Features and Inferred Research Potential of nih.govresearchgate.netDioxolo[4,5-G]quinazoline-6,8-diol
Structural ComponentPotential Contribution to BioactivityPotential Research Direction
Quinazoline CoreProven privileged scaffold with broad biological activity (anticancer, anti-inflammatory, etc.). nih.govScreening for kinase inhibition and cytotoxicity against cancer cell lines.
Fused nih.govresearchgate.netDioxolo RingModulates electronic properties and conformation, potentially enhancing selectivity and metabolic stability.Investigation of receptor binding affinity and metabolic profiling.
Diol (-OH) Groups at C6 and C8Act as hydrogen bond donors/acceptors, critical for target interaction.Molecular modeling studies to predict binding modes with various enzymes (e.g., kinases).

An in-depth exploration of the synthetic methodologies for producing nih.govfrontiersin.orgDioxolo[4,5-g]quinazoline-6,8-diol and its structural analogs reveals a variety of sophisticated chemical strategies. These methods focus on the efficient construction of the core quinazoline and quinazolinone structures, the specific assembly of dioxolo-fused systems, and the critical considerations for controlling molecular geometry.

Propriétés

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-4-1-6-7(15-3-14-6)2-5(4)10-9(13)11-8/h1-2H,3H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVGQDMUWHFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Fornih.govfrontiersin.orgdioxolo 4,5 G Quinazoline 6,8 Diol and Analogous Structures

The synthesis of the quinazoline (B50416) scaffold, a fundamental component of numerous biologically active compounds, has been a significant focus of organic chemistry. The approaches to creating nih.govfrontiersin.orgDioxolo[4,5-g]quinazoline-6,8-diol and similar molecules are built upon these foundational methods, adapted for the unique structural requirements of the dioxolo-fused ring system.

Pre Clinical Biological Evaluation and Mechanistic Insights Into 1 2 Dioxolo 4,5 G Quinazoline 6,8 Diol Derivatives

Kinase Inhibitory Potentials

Many quinazoline (B50416) derivatives function by inhibiting protein kinases, which are enzymes that play a crucial role in the signaling pathways that control cell growth and division. ontosight.ai

Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are considered important therapeutic targets in oncology. researchgate.netnih.gov The inhibition of CDKs can lead to cell cycle arrest and apoptosis. researchgate.net

Several studies have focused on developing quinazoline-based compounds as CDK inhibitors. One study developed a new set of quinazolinone derivatives as CDK2 inhibitors, which is a key regulator of the G1-S transition in the cell cycle. nih.gov Compounds 5c and 8a from this series showed excellent growth inhibition against the MDA-MB-435 melanoma cell line and displayed significant CDK2 inhibitory activity. researchgate.netnih.gov Computational studies have also been employed to understand the binding modes of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent inhibitors of the CDK2/cyclin A complex. mdpi.com The CDK4/6 complex is another crucial checkpoint regulator, and its inhibition has become a standard treatment for certain types of breast cancer. researchgate.netnih.gov The development of quinazoline derivatives targeting specific CDKs remains an active area of research for creating more targeted cancer therapies. researchgate.net

Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Inhibition

Derivatives of quinazoline have been identified as potent inhibitors of the Dual-Specificity Tyrosine-Regulated Kinase (DYRK) family, which are implicated in various neurodegenerative diseases and certain types of cancer. nih.govmdpi.com Research into thiazolo[5,4-f]quinazoline derivatives, which share a core structural similarity, has yielded compounds with significant inhibitory activity against DYRK1A and DYRK1B. mdpi.com

A focused library of novel thiazolo[5,4-f]quinazolines produced several compounds with exceptional potency. mdpi.com For instance, compounds designated as EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356 demonstrated IC₅₀ values in the single-digit nanomolar or even subnanomolar range, positioning them among the most powerful DYRK1A/1B inhibitors discovered to date. mdpi.com Another study highlighted thiazolo[5,4-f]quinazoline derivatives 7i, 8i, and 9i, which inhibited DYRK1A with IC₅₀ values of 40 nM, 47 nM, and 50 nM, respectively. researchgate.net The high affinity of these compounds is often attributed to the 4-aminoquinazoline pharmacophore, a common feature in many ATP-competitive kinase inhibitors. mdpi.commdpi.com

Furthermore, pyrido[3,4-g]quinazoline derivatives have also been developed and evaluated for their inhibitory action against DYRK1A. nih.gov The introduction of aminoalkylamino groups at the 2-position of this scaffold resulted in several compounds with low nanomolar affinity for both DYRK1A and Cdc2-like kinase 1 (CLK1). nih.gov These findings underscore the potential of the broader quinazoline scaffold as a foundation for designing highly potent and selective DYRK inhibitors.

Table 1: Inhibitory Activity of Quinazoline Derivatives against DYRK1A

Compound Target Kinase IC₅₀ (nM)
7i DYRK1A 40 researchgate.net
8i DYRK1A 47 researchgate.net
9i DYRK1A 50 researchgate.net
EHT 1610 DYRK family Nanomolar range nih.gov
Pyrido[3,4-g]quinazoline derivatives DYRK1A Low nanomolar affinity nih.gov

Other Protein Kinase Target Engagement

The therapeutic potential of quinazoline derivatives extends beyond DYRK inhibition, with various analogues demonstrating activity against a range of other protein kinases crucial in cell signaling and disease progression. The quinazoline structure is considered a "privileged scaffold" in medicinal chemistry and is a core component of several approved kinase-inhibiting drugs. nih.govnih.gov

Research has shown that quinazoline-based compounds can act as multi-targeted kinase inhibitors. For example, novel 2-sulfanylquinazolin-4(3H)-one derivatives have shown inhibitory effects in the nanomolar range against VEGFR2, EGFR, HER2, and CDK2 kinases. mdpi.com Similarly, certain 4-phenoxyquinazoline (B3048288) compounds have been designed as dual EGFR/c-Met suppressors for treating non-small cell lung cancer. nih.gov Other derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov

The versatility of the quinazoline scaffold allows for its adaptation to target various kinases. Thiazolo[5,4-f]quinazoline derivatives have been evaluated against a panel of Ser/Thr kinases including CDK5, CK1, and GSK3, which are implicated in Alzheimer's disease. researchgate.net Additionally, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have emerged as a class of potent and selective inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis that is often overexpressed in cancerous tissues. researchgate.net One compound from this class, 8-{[2-methoxy-5-(4-methylpiperazin-1-yl)phenyl]amino}-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, was found to be a highly potent inhibitor of Plk1 with an IC₅₀ of 0.007 µM. researchgate.net

Table 2: Inhibition of Various Protein Kinases by Quinazoline Derivatives

Derivative Class Target Kinase(s) Observed Potency (IC₅₀)
2-Sulfanylquinazolin-4(3H)-ones VEGFR2, EGFR, HER2, CDK2 Nanomolar range mdpi.com
4-Phenoxyquinazolines EGFR, c-Met 64.8 nM (EGFR), 137.4 nM (c-Met) for derivative 6 nih.gov
3-Substituted quinazoline-2,4(1H,3H)-diones c-Met, VEGFR-2 0.052 to 0.084 µM nih.gov
4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines Plk1 0.007 µM for compound 49 researchgate.net
Thiazolo[5,4-f]quinazolines CDK5, CK1, GSK3 Activity demonstrated researchgate.net

Antimicrobial Activity Investigations

Spectrum of Antibacterial Efficacy

Quinazolinone derivatives are recognized for their broad spectrum of biological activities, including significant antibacterial properties. nih.gov These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Their mechanism of action is believed to involve the inhibition of bacterial DNA synthesis through interactions with DNA gyrase and type IV topoisomerase, leading to cell death. eco-vector.com

Studies have revealed that the antibacterial potency of quinazolinone derivatives can be significantly influenced by the nature and position of substituents on the quinazoline ring. nih.gov For instance, substitutions at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and the addition of an amine or substituted amine at the 4th position can enhance antimicrobial activity. nih.gov

A series of novel Schiff bases derived from 2-methyl-6-nitroquinazolin-4-ones were screened for antibacterial activity against three Gram-positive strains (Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). researchgate.net The most potent compounds in this series, particularly those with trifluoro or trimethoxy substitutions, exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/ml against all tested bacteria. researchgate.net Other research has highlighted quinazolin-4(3H)-one derivatives containing a naphthyl radical or an amide group linked to a phenyl radical as having pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Table 3: Antibacterial Activity of Quinazolinone Derivatives

Bacterial Strain Type Derivative Class Potency (MIC)
Staphylococcus aureus Gram-positive Schiff bases of 2-methyl-6-nitroquinazolin-4-ones 3.12 µg/ml researchgate.net
Staphylococcus epidermidis Gram-positive Schiff bases of 2-methyl-6-nitroquinazolin-4-ones 3.12 µg/ml researchgate.net
Micrococcus luteus Gram-positive Schiff bases of 2-methyl-6-nitroquinazolin-4-ones 3.12 µg/ml researchgate.net
Escherichia coli Gram-negative Schiff bases of 2-methyl-6-nitroquinazolin-4-ones 3.12 µg/ml researchgate.net
Pseudomonas aeruginosa Gram-negative Schiff bases of 2-methyl-6-nitroquinazolin-4-ones 3.12 µg/ml researchgate.net
Klebsiella pneumoniae Gram-negative Schiff bases of 2-methyl-6-nitroquinazolin-4-ones 3.12 µg/ml researchgate.net

Antifungal Activity Assessment

The quinazoline scaffold is also a key structural motif in the development of novel antifungal agents. researchgate.netmdpi.com Various derivatives have shown considerable efficacy against a range of plant pathogenic and human-infecting fungi. researchgate.netmdpi.com

One study evaluated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against several plant pathogenic fungi using the mycelial growth rate method. The compound demonstrated high antifungal activity, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net Further investigation into its mechanism of action against Gibberella zeae revealed that treatment with the compound led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. researchgate.net

In another study, four newly synthesized quinazolinone compounds were tested against seven different phytopathogenic fungi. mdpi.com All four compounds exhibited significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com It was noted that the presence of a chlorine atom in two of the compounds led to a particularly obvious inhibitory effect against Rhizoctonia solani AG1. mdpi.com The fusion of a pyrazole (B372694) ring with the quinazolinone structure has also been shown to yield compounds with good antifungal and antibacterial effects. mdpi.com These findings highlight the potential of structurally modifying the quinazolinone core to develop potent and selective antifungal agents. nih.govresearchgate.net

Antioxidant Activity Profiling

Radical Scavenging Assays

Quinazolinone derivatives have been extensively evaluated for their antioxidant properties, primarily through radical scavenging assays. sapub.orgmdpi.com The most common method used is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. sapub.orgnih.gov A color change from purple to yellow, corresponding to a decrease in absorbance at approximately 517 nm, indicates potent antioxidant activity. sapub.orgnih.gov

The antioxidant capacity of these derivatives is closely linked to their molecular structure. sapub.org For example, the presence of electron-donating groups (-OCH₃, -OCOCH₃) can enhance scavenging activity. sapub.org In one study, a quinazolinone–vanillin derivative featuring three electron-donating groups showed the highest DPPH scavenging activity, with 61.53% inhibition at a concentration of 1 mg/mL. sapub.org Another study on new polyphenolic derivatives of quinazolin-4(3H)-one found that compounds with an additional phenolic group, particularly ortho-diphenolic derivatives, displayed higher radical scavenging activity than the reference antioxidants used. mdpi.comnih.gov

The ABTS˙⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another method used to profile the antioxidant activity of these compounds. nih.gov Similar to the DPPH assay, results from ABTS assays showed that ortho-diphenolic derivatives of quinazolin-4(3H)-one were the most active compounds in the series tested, with lower IC₅₀ values than the reference drugs ascorbic acid and Trolox. mdpi.comnih.gov These assays confirm that quinazolinone-based structures can act as effective free radical scavengers. sapub.orgnih.gov

Table 4: DPPH Radical Scavenging Activity of Quinazolinone Derivatives

Compound Series Key Structural Feature Result
Quinazolinone–vanillin derivative (5) Three e-donating groups (-OCH₃, -OCOCH₃, -NCOCH₃) 61.53% inhibition at 1 mg/mL sapub.org
Quinazolinone–vanillin derivative (6) Hydrogen delocalization in heterocyclic rings 59.66% inhibition at 1 mg/mL sapub.org
Polyphenolic derivatives (5a, 5c, 5d) Additional phenolic groups Best activity in the series (IC₅₀ values not specified) nih.gov
Ortho-diphenolic derivatives (5h, 5j, 5k) Ortho diphenolic structure Higher radical scavenging activity than reference antioxidants mdpi.com

Oxidative Stress Mitigation Mechanisms

Quinazoline derivatives have been identified for their potential to counteract oxidative stress, a key factor in the pathogenesis of various diseases, including neurodegenerative disorders. mdpi.com The core structure of quinazoline is amenable to modifications that can yield compounds with significant antioxidant properties. nih.gov These derivatives are thought to mitigate oxidative stress and reduce neuroinflammation, which are critical contributors to neuronal damage. mdpi.com The mechanism of action for related compounds, such as the synthetic arylidenmalonate derivative 5-(3,4-dihydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (KM-34), has demonstrated notable antioxidant, mitoprotective, and neuroprotective effects in both in vitro and in vivo models. nih.gov Similarly, the naturally occurring compound sesamol (B190485) (benzo[d] nih.govdrugbank.comdioxol-5-ol), which shares the benzodioxole moiety, is a phenolic substance recognized for its potent antioxidant and anti-inflammatory capabilities. pensoft.net

Neurological and Central Nervous System (CNS) Activities

The quinazoline scaffold has a significant role in the design and synthesis of novel drugs active on the central nervous system (CNS). nih.govdrugbank.com Derivatives of this class have been extensively investigated for various neurological disorders, including epilepsy and Alzheimer's disease. researchgate.net

Anticonvulsant Effects

Numerous studies have demonstrated the anticonvulsant potential of quinazoline derivatives. ijpscr.infonih.govnih.gov Preclinical evaluations often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice to assess efficacy. nih.gov

One study on 5-substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinazolines identified 5-pentyloxy-[l,2,4]triazolo[4,3-a]quinazoline as the most potent compound, with an ED₅₀ value of 19.7 mg/kg in the MES test. researchgate.net Further investigation into its mechanism suggested that its anticonvulsant effects are likely mediated through the enhancement of γ-aminobutyric acid (GABA)ergic neurotransmission. researchgate.net This was supported by its effectiveness against seizures induced by GABAergic function inhibitors like pentylenetetrazole, isoniazid, 3-mercaptopropionic acid, and thiosemicarbazide. researchgate.net

Another study of newly synthesized quinazolin-4(3H)-ones found that several compounds displayed significant anticonvulsant activity, particularly in the scPTZ screen. nih.gov Compounds featuring a butyl substitution at position 3 were noted to have a significant effect on preventing the spread of seizure discharge and raising the seizure threshold. nih.gov

Compound SeriesMost Potent Compound ExampleTest ModelED₅₀ (mg/kg)Protective Index (PI)Suspected Mechanism
5-substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinazolines5-pentyloxy- nih.govnih.govnih.govtriazolo[4,3-a]quinazolineMES19.76.2Enhancement of GABAergic neurotransmission researchgate.net
Quinazolin-4(3H)-onesCompound 8 (specific structure not detailed)scPTZNot specifiedNot specifiedProtection against PTZ-induced convulsions nih.gov
Quinazolin-4(3H)-onesCompound 13 (specific structure not detailed)scPTZNot specifiedNot specifiedProtection against PTZ-induced convulsions nih.gov
Quinazolin-4(3H)-onesCompound 19 (specific structure not detailed)scPTZNot specifiedNot specifiedProtection against PTZ-induced convulsions nih.gov

Potential in Alzheimer's Disease Pathology Modulation

Quinazoline derivatives present diverse therapeutic potential for Alzheimer's disease (AD) by acting on multiple pathological targets. nih.govdrugbank.comresearchgate.net Research indicates these compounds can function as modulators or inhibitors of β-amyloid (Aβ) aggregation, tau protein pathology, and key enzymes like cholinesterases and monoamine oxidases. nih.govdrugbank.commdpi.com

One area of investigation involves the inhibition of histone deacetylase 6 (HDAC6). Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed as selective HDAC6 inhibitors. nih.gov The most promising candidate, N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, selectively inhibited HDAC6 with an IC₅₀ of 29 nM. nih.gov More potent HDAC6 inhibitors from this class were found to decrease zinc-mediated Aβ aggregation in vitro and significantly improve performance in learning-based tasks in mice with Aβ-induced hippocampal lesions. nih.gov These effects are linked to the increased acetylation of α-tubulin, a non-histone protein, which can enhance synaptic activity. nih.gov

Anti-inflammatory Response Studies

The anti-inflammatory properties of the quinazoline scaffold are well-documented. nih.gov Several derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses. ptfarm.plontosight.ai

In one study, a series of new 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives were synthesized and tested for anti-inflammatory effects. ptfarm.pl When administered prior to carrageenan injection in a paw edema model, these compounds significantly inhibited the edema response. One of the most potent compounds demonstrated a 23.8% inhibition of edema after one hour. ptfarm.pl Another study focused on pyrazolo[1,5-a]quinazolines and identified compounds that could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com

Investigation of Other Enzyme Inhibitory Activities (e.g., Thymidylate Synthase, PARP, PI3K)

Derivatives of the quinazoline core have been explored as inhibitors of various enzymes crucial in cell signaling and proliferation, highlighting their potential in oncology. nih.gov

Thymidylate Synthase (TS): Quinazoline-based antifolates have been developed as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis. nih.govnih.gov Studies on 4-thio-5,8-dideazafolic acid analogues, which are structurally related to the TS inhibitor N¹⁰-propargyl-5,8-dideazafolic acid, found that replacing the 4-oxygen of the quinazoline ring with sulfur did not diminish the inhibitory effect on L1210 TS. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Quinazolinedione-based compounds have emerged as potential inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair. nih.govresearchgate.net A series of 4-quinazolinone derivatives were designed as bioisosteres of the phthalazinone core found in the known PARP inhibitor Olaparib. One compound from this series showed potent inhibitory activity against PARP-1 with an IC₅₀ value of 30.38 nM, comparable to Olaparib. researchgate.net Other research identified quinazolinedione derivatives that exhibited PARP-1 enzyme inhibitory activity with an IC₅₀ of 8.65 nM. researchgate.net

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade often dysregulated in cancer. Novel quinazoline-2-indolinone hybrids have been identified as potent and selective inhibitors of PI3Kα. nih.gov In preclinical studies, a lead compound from this series was shown to inhibit the phosphorylation of PI3K, Akt, and mTOR proteins in non-small cell lung cancer cells in a dose-dependent manner. This inhibition of the PI3K/Akt/mTOR pathway is believed to be the mechanism behind its observed antitumor effects. nih.gov

Enzyme TargetCompound ClassKey Finding / IC₅₀ Value
Thymidylate Synthase (TS)4-thio-5,8-dideazafolic acid analoguesSubstitution of 4-oxygen with sulfur did not alter TS inhibition. nih.gov
PARP-14-Quinazolinone derivativesCompound 12c: IC₅₀ = 30.38 nM researchgate.net
PARP-1Quinazolinedione derivativesCompound 6b: IC₅₀ = 8.65 nM researchgate.net
PI3KαQuinazoline-2-indolinone hybridsInhibited the PI3K/Akt/mTOR pathway in a dose-dependent manner. nih.gov
HDAC6Quinazolin-4-one derivativesCompound 3f: IC₅₀ = 29 nM nih.gov

Structure Activity Relationship Sar Analysis Of 1 2 Dioxolo 4,5 G Quinazoline 6,8 Diol Analogues

Influence of Substituents on Pharmacological Potency

The biological activity of quinazoline (B50416) analogues can be significantly altered by the introduction of different substituents. researchgate.netresearchgate.net These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Halogen atoms are frequently incorporated into the design of quinazoline-based therapeutic agents due to their ability to modulate biological activity. Their introduction can influence binding affinity and other pharmacokinetic properties.

Research indicates that the type and position of the halogen are critical. For instance, in one study, a fluorine atom substituent was found to significantly enhance binding ability to NF-κB compared to a chlorine atom. nih.gov Specifically, a fluorine atom at the C7 position resulted in a stronger binding affinity than when placed at C6. nih.gov General SAR studies have also shown that the presence of halogens on the sixth position of the quinazoline ring can be beneficial for antibacterial potency. nih.gov In a different context, studies on anticonvulsant quinazolinones revealed that the presence of a chlorine atom at the C7 position was favorable for activity. nih.gov

Table 1: Effect of Halogen Substitution on Quinazoline Activity

PositionHalogenObserved EffectTarget/ActivityReference
C7FluorineStronger binding affinity than ChlorineNF-κB nih.gov
C6HalogensAssists antibacterial potencyAntibacterial nih.gov
C7ChlorineFavors anticonvulsant activityAnticonvulsant nih.gov

The electronic nature of substituents on the quinazoline scaffold plays a pivotal role in determining pharmacological potency. nih.gov The effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are often context-dependent, varying with their position and the specific biological target.

For certain targets, such as poly (ADP-ribose) polymerase (PARP), SAR studies have revealed that electron-donating groups tend to increase activity more than electron-withdrawing groups. nih.gov Similarly, an electron-releasing fragment at the C-5 and/or C-6 positions can enhance activity for tubulin polymerization inhibition. nih.gov The insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core has also been shown to increase the antiproliferative activity of certain derivatives against A431 cells. nih.gov

Conversely, the presence of an aniline (B41778) ring containing electron-withdrawing groups at the meta or para position can increase activity in some 4-anilinoquinazoline (B1210976) derivatives. nih.gov Placing a nitro group (a strong EWG) at the C-6 position has also been found to increase activity in certain contexts. nih.gov The synthetic yield of quinazoline scaffolds can also be influenced, with one study noting a slight increase in yield when an EWG was present at the para-position of a benzylamine (B48309) reactant, whereas an EDG decreased the yield. nih.gov

The introduction of alkyl, aryl, and heterocyclic groups at various positions of the quinazoline core is a common strategy to modulate activity, lipophilicity, and target selectivity. rsc.org

Studies have shown that small alkyl or aromatic groups at the N1 position of the quinazoline ring are better tolerated than bulky groups for PARP inhibition. nih.gov For tubulin polymerization inhibitors, small lipophilic groups at the C-2 position may increase activity. nih.gov The substitution of aryl and heteroaryl moieties at N-3 and C-2, respectively, has been associated with improved analgesic and anti-inflammatory activities. nih.gov Furthermore, attaching diverse heterocyclic rings, such as phenothiazine, triazole, and pyridine, to the second position can result in insecticidal, anti-bacterial, and anti-fungal properties. nih.gov

Positional and Stereochemical Determinants of Biological Efficacy

The spatial arrangement of substituents on the quinazoline scaffold is a critical determinant of biological efficacy. SAR studies consistently demonstrate that the activity of a compound can be dramatically altered by moving a substituent from one position to another. nih.gov

The substitution pattern on the quinazoline ring is fundamental to its interaction with biological targets. For instance, the 4-anilinoquinazoline moiety is considered essential for certain anticancer activities. nih.gov The C-2 position is frequently modified; small lipophilic groups at this position can increase activity, and it is often preferred for substitution over positions with potential steric hindrance. nih.govnih.gov The N-3 position is also significant, with substitutions of diverse heterocyclic rings leading to enhanced chemotherapeutic action. nih.gov

The benzene (B151609) portion of the quinazoline ring also offers key positions for modification. An electron-releasing fragment at the C-5 and/or C-6 positions enhances activity in some series. nih.gov The C-6 position, in particular, has been a focus for attaching aryl and heterocyclic substituents to develop potent EGFR inhibitors. nih.gov Furthermore, SAR studies have identified positions 2, 6, and 8 as being particularly significant for influencing various pharmacological activities. nih.gov For antimicrobial activity, a decylamine (B41302) group at C-4 was found to be beneficial, while an iodo-group at C-6 was detrimental. nih.gov

Correlation of Structural Modifications with Receptor Binding Affinity

Structural modifications to quinazoline analogues directly influence their binding affinity to specific biological receptors, which is a key determinant of their potency. Molecular docking and binding assays have elucidated how specific functional groups and their placement contribute to receptor interactions.

In the context of EGFR inhibitors, the quinazoline core has emerged as a favorable scaffold due to its high affinity for the active site of the EGFR kinase. nih.gov A study of novel anilinoquinazoline (B1252766) derivatives with aryl and heterocyclic substituents at position 6 found that most showed potent inhibition of wild-type EGFR. nih.gov Certain thiourea (B124793) derivatives from this series also retained significant activity toward the gefitinib-insensitive EGFR mutant, demonstrating how specific linkages and moieties can overcome drug resistance by altering receptor binding. nih.gov

For other targets, such as the αVβ3 receptor, molecular modeling has been used to analyze ligand-receptor interactions. researchgate.net These studies identified key interactions involving the quinazolinone NH and a sulfonamide moiety that could explain changes in potency. researchgate.net For example, N-methylation of the quinazolinone nitrogen led to a complete loss of activity against αVβ3, highlighting a critical hydrogen bonding interaction. researchgate.net Similarly, docking studies with NF-κB showed that a fluorine atom substituent enhanced binding ability significantly more than a chlorine atom, illustrating the impact of subtle electronic and steric changes on binding affinity. nih.gov

Table 2: Correlation of Structural Changes with Receptor Binding

Receptor TargetStructural ModificationEffect on Binding Affinity/ActivityReference
EGFRAryl/heterocyclic substituent at C-6Potent inhibition nih.gov
αVβ3 IntegrinN-methylation of quinazolinoneComplete loss of activity researchgate.net
NF-κBFluorine vs. Chlorine at C-7Fluorine significantly enhanced binding nih.gov
EGFR (gefitinib-resistant)Thiourea linkage at C-6Retained significant activity nih.gov

Computational and Ligand-Based SAR Modeling

Computational chemistry and in silico approaches are powerful tools for elucidating the SAR of quinazoline derivatives and guiding the design of new, more potent compounds. biointerfaceresearch.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are frequently employed to predict the biological activities of novel molecules before their synthesis. nih.govresearchgate.net

Ligand-based drug design strategies have been successfully used to develop and validate 3D-QSAR pharmacophore models for various quinazoline-based inhibitors. frontiersin.orgnih.gov These models can identify the key structural features essential for biological activity. frontiersin.org For example, a field-based 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors, which was then used to screen a database for new potential leads. nih.gov

QSAR modeling quantitatively correlates the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. nih.gov Several QSAR models have been developed for quinazoline derivatives targeting cancer. biointerfaceresearch.comresearchgate.net One study generated four QSAR models for quinazolin-4(3H)-one derivatives as breast cancer inhibitors, selecting the best model to design seven new molecules with predicted activities superior to the template compound. researchgate.net These computational approaches, often combined with molecular docking to study ligand-receptor interactions, provide invaluable insights for drug development and can significantly accelerate the discovery of novel therapeutic agents. frontiersin.orgnih.gov

Computational Chemistry and in Silico Methodologies In 1 2 Dioxolo 4,5 G Quinazoline Research

Molecular Docking and Simulation Studies for Target Identification

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For quinazoline (B50416) derivatives, docking studies have been instrumental in exploring their interactions with a wide array of protein targets, particularly those implicated in cancer.

Research has shown that quinazoline structures can bind with high affinity to multiple sites, making them valuable for discovering medically active compounds. abap.co.in Docking simulations have been performed to position quinazoline derivatives into the active sites of various receptors to determine probable binding models. nih.gov For instance, studies have successfully docked these derivatives into targets such as:

Epidermal Growth Factor Receptor (EGFR) : A key target in cancer therapy, where quinazoline derivatives have shown significant inhibitory potential. frontiersin.org

p21-activated kinase 4 (PAK4) : Another promising target for cancer treatment, where docking has revealed that hydrogen bonds and hydrophobic interactions are primary drivers of affinity. benthamdirect.com

Matrix metalloproteinase-13 (MMP-13) : A target for osteoarthritis, where simulations have helped analyze the binding mode of quinazolinone inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) : An enzyme involved in inflammation and cell proliferation, targeted by quinazoline derivatives for potential antiproliferation activity. researchgate.net

Topoisomerase II (Topo II) : Docking studies have explored the ability of triazolo-quinazoline derivatives to bind to the DNA-Topo II complex, suggesting a mechanism for their cytotoxic effects. plos.orgsemanticscholar.org

Vascular Endothelial Growth Factor Receptor (VEGFR) : Docking simulations have been used to identify the binding model of potent quinazoline inhibitors within the VEGFR active site. nih.gov

The results of these studies are typically evaluated using scoring functions, which estimate the binding affinity. For example, docking of 2,3-disubstituted-4-3(H)-quinazolinones against COX-2 yielded re-ranked scores ranging from -131.508 to -108.418 kcal/mol, with several compounds showing better scores than the reference drug Celecoxib. researchgate.net Similarly, docking of novel quinoline (B57606) and quinazoline derivatives against Estrogen Receptor alpha (Erα) showed strong binding energies, such as -8.70 kcal/mol for compound 5b, compared to the reference Doxorubicin (-6.40 kcal/mol). nih.gov

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives
Compound ClassProtein TargetKey Finding/Binding EnergyReference
Quinazoline DerivativesEGFR1Identified key binding requirements for inhibition. frontiersin.org
Quinazoline DerivativesPAK4Hydrogen bond and hydrophobic interactions with residues like Leu398 are crucial for stabilization. benthamdirect.com
Quinazolinone DerivativesMMP-13Hydrogen bonding with Ser250 and Gly248 was found to be important. nih.gov
2,3-disubstituted-4-3(H)-quinazolinonesCOX-2 (PDB: 3LN1)Re-ranked scores ranged from -131.508 to -108.418 kcal/mol. researchgate.net
Pyrido[2,3-d]pyrimidines with quinazoline moietyErα (Estrogen Receptor Alpha)Binding energies of -7.80 to -8.70 kcal/mol observed. nih.gov
abap.co.innih.govworldscientific.comtriazolo[4,3-c]quinazolinesDNA-Topo II complexCompounds showed significant binding affinity, suggesting DNA intercalation as a mechanism. plos.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that links the chemical structure of compounds to their biological activity. biointerfaceresearch.comnih.gov This approach is widely used to predict the activity of new compounds and to optimize lead structures in drug design. frontiersin.org For quinazoline derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against various targets.

In a typical QSAR study, a dataset of compounds with known activities is used to build a mathematical model. frontiersin.org This model is then validated to ensure its predictive power. nih.gov For example, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors resulted in robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. frontiersin.org The CoMFA model showed a cross-validated q² of 0.608 and a non-cross-validated r² of 0.979, while a CoMSIA model for PAK4 inhibitors yielded a q² of 0.762 and an r² of 0.984. frontiersin.orgbenthamdirect.com These statistical values indicate highly robust and predictive models.

Contour maps generated from these models provide insights into how different structural features influence biological activity. nih.govfrontiersin.org For instance, electrostatic, hydrophobic, and hydrogen-bond acceptor fields were found to primarily influence the activity of quinazolinone MMP-13 inhibitors. nih.gov These insights are then used to design new derivatives with potentially enhanced activity. unar.ac.idbiointerfaceresearch.com Machine learning-based QSAR techniques, such as Support Vector Machines (SVM), have also been applied to develop predictive models for quinazoline compounds as breast cancer inhibitors. biointerfaceresearch.com

Table 2: Statistical Parameters of Selected QSAR Models for Quinazoline Derivatives
TargetQSAR Modelq² (Cross-validated r²)r² (Non-cross-validated)pred_r² (External validation)Reference
Tyrosine kinase (erbB-2)MLR0.9150.9560.6170 nih.gov
EGFR1CoMFA0.6080.979- frontiersin.org
PAK4 InhibitorsCoMSIA0.7620.9840.822 benthamdirect.com
MMP-13 InhibitorsCoMSIA0.7040.9920.839 nih.gov
iNOS Inhibitors3D-QSAR0.63530.9288- worldscientific.com

Pharmacophore Development and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential 3D arrangement of chemical features a molecule must possess to be active at a specific biological target. nih.gov This model then serves as a 3D query to search large chemical databases for novel compounds, a process known as virtual screening. nih.govbiointerfaceresearch.com

For quinazoline derivatives, pharmacophore models have been successfully developed to identify new potential inhibitors for various targets. For example, a 3D-QSAR based pharmacophore model (AAAHR_1) was developed for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model was then used as a filter to screen the ASINEX database, leading to the identification of three promising hit molecules. nih.gov Another study on quinazoline and aminopyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) generated a four-point common pharmacophore hypothesis (AHPR.29) consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com

This approach allows for the rapid and cost-effective identification of novel scaffolds that can be further developed into potent drugs. worldscientific.comnih.gov The hits generated from virtual screening are typically subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to refine the selection of candidates for synthesis and biological testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. abap.co.in This technique provides detailed insights into the conformational stability and dynamic behavior of ligand-receptor complexes. researchgate.net In the context of quinazoline research, MD simulations are frequently employed to validate docking results and to analyze the stability of the interactions between a quinazoline derivative and its target protein. frontiersin.orgbenthamdirect.comnih.gov

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). abap.co.inresearchgate.net RMSD measures the average deviation of a protein or ligand from a reference structure over the course of the simulation, indicating the stability of the complex. abap.co.in For example, a stable complex between a quinazoline compound (Q44) and the GyrB protein showed RMSD values of 1.2 Å for the ligand and 2.6 Å for the receptor. abap.co.in RMSF analysis highlights the flexibility of individual amino acid residues within the protein's binding pocket, providing information on which residues are key to the interaction. abap.co.inresearchgate.net

MD simulations have been used to confirm the stability of quinazoline derivatives in the active sites of targets like EGFR, PAK4, and MMP-13. frontiersin.orgbenthamdirect.comnih.gov These simulations can reveal crucial information, such as the persistence of hydrogen bonds and the dynamic nature of hydrophobic interactions, which are essential for understanding the binding affinity and mechanism of action. abap.co.inbenthamdirect.com

Table 3: Application of Molecular Dynamics Simulations in Quinazoline Research
System StudiedSimulation LengthKey FindingReference
Quinazoline derivatives with FtsZ and GyrB proteins5 nsConfirmed the stability of the docked complexes with low RMSD values (e.g., 1.2 Å for ligand Q44). abap.co.in
Quinazoline derivatives with EGFR1200 nsDemonstrated the stability and consistent interaction of selected ligands over the simulation period. frontiersin.org
Quinazoline derivatives with PAK4-Confirmed that Leu398 is a key amino acid for stabilizing the inhibitors. benthamdirect.com
Quinazolinone derivatives with MMP-1310 nsRevealed that hydrogen bonding with Ser250 and Gly248 was enhanced during the simulation. nih.gov
Quinazolinone derivative with VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha-RMSD and RMSF plots illustrated the structural stability and dynamic behavior of the ligand-receptor complexes. researchgate.net

Predictive Modeling of Biological Pathways and Interactions

Predictive modeling of biological pathways aims to understand how a compound's interaction with a specific target translates into a broader cellular or systemic effect. mdpi.com By inhibiting a key protein like a kinase, a quinazoline derivative can modulate entire signaling cascades. nih.gov While direct predictive modeling for abap.co.innih.govDioxolo[4,5-G]quinazoline-6,8-diol is not available, the principles can be understood from research on related compounds.

In silico studies help identify the primary molecular targets of quinazoline derivatives, such as EGFR, VEGFR, or PAK4. nih.govfrontiersin.orgbenthamdirect.com Knowledge of these targets allows researchers to place the compound's action within established biological pathways, such as those cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp For example, inhibiting EGFR, a well-known target of many quinazoline-based anticancer drugs, is known to disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis. frontiersin.orgnih.gov Similarly, the inhibition of Topoisomerase II by certain quinazoline derivatives directly implicates their role in pathways related to DNA replication and repair, leading to cell cycle arrest and apoptosis. semanticscholar.org

By combining target identification from docking and QSAR with knowledge of protein-protein interaction networks and signaling pathways, computational models can predict the likely biological outcomes of administering a quinazoline compound. mdpi.com This approach helps in forming hypotheses about a drug's mechanism of action and can guide the design of subsequent biological experiments to validate these predictions.

Advanced Analytical Techniques for Characterization and Purity Assessment Of 1 2 Dioxolo 4,5 G Quinazoline 6,8 Diol

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For nih.govzenodo.orgdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, the molecular formula is established as C₉H₆N₂O₄. americanelements.com

HRMS analysis measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of an exact molecular formula. The theoretical (monoisotopic) mass of C₉H₆N₂O₄ is 206.0328 Da. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the definitive confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 1: HRMS Data for nih.govzenodo.orgdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Parameter Value
Molecular Formula C₉H₆N₂O₄
Nominal Mass 206 g/mol
Theoretical Exact Mass 206.0328 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For nih.govzenodo.orgdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, the ¹H NMR spectrum would provide key information about the number and connectivity of protons. The expected signals would include:

Two singlets in the aromatic region, corresponding to the two protons on the benzene (B151609) ring portion of the molecule.

A distinct singlet for the two protons of the methylenedioxy group (O-CH₂-O).

Two broad singlets for the protons attached to the nitrogen atoms (N-H) of the pyrimidine (B1678525) dione (B5365651) ring.

The ¹³C NMR spectrum would complement this by identifying all nine unique carbon environments, including the two carbonyl (C=O) carbons, the carbons of the aromatic and dioxolo rings, and the methylene (B1212753) carbon of the O-CH₂-O group.

One study reported ¹H NMR spectral data in a mixed solvent system of CDCl₃ and trifluoroacetic acid (TFA). zenodo.org The data showed signals at δ 8.20-7.60, 7.40 (s, 1H), and 6.35 (s, 2H). zenodo.org The use of TFA, a strong acid, can significantly alter chemical shifts by protonating basic sites in the molecule, making direct comparison to spectra in neutral solvents difficult.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for nih.govzenodo.orgdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione in a Standard Solvent (e.g., DMSO-d₆)

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aromatic CH ~7.0 - 7.5 ~105 - 115
O-CH₂-O ~6.1 - 6.3 ~102
N-H ~10.0 - 11.5 -
C=O - ~150 - 165

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of nih.govzenodo.orgdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione shows characteristic absorption bands that confirm its key structural features. zenodo.org The presence of strong absorption bands in the carbonyl region is indicative of the dione structure. Furthermore, distinct bands in the N-H stretching region confirm the presence of the amine functional groups within the heterocyclic ring.

Table 3: Key IR Absorption Bands for nih.govzenodo.orgdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Reference
3350, 3190 N-H Stretching zenodo.org
1670 C=O (Amide) Stretching (CO-N) zenodo.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds. For nih.govzenodo.orgDioxolo[4,5-G]quinazoline-6,8-diol, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (such as C18) and is eluted by a polar mobile phase. Purity is determined by the resulting chromatogram; a pure compound will ideally show a single, sharp peak at a specific retention time. The peak area is directly proportional to the concentration of the compound, allowing for quantitative analysis. The UV detector is set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity.

Table 4: Typical RP-HPLC Conditions for Purity Analysis of Quinazoline (B50416) Derivatives

Parameter Typical Conditions
Column C18 (Reversed-Phase), e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water or Methanol and Water
Detector UV-Vis Detector (e.g., at 240 nm)
Flow Rate 1.0 mL/min

X-ray Crystallography for Absolute Configuration and Crystal Structure

While a specific crystal structure for nih.govzenodo.orgDioxolo[4,5-G]quinazoline-6,8-diol has not been reported in the literature, analysis of related quinazoline-2,4-dione derivatives demonstrates the power of this technique. researchgate.net For this class of compounds, X-ray analysis confirms the planarity of the fused ring system and details the hydrogen-bonding networks formed between adjacent molecules, which often involve the N-H donors and carbonyl oxygen acceptors. researchgate.net Such an analysis for nih.govzenodo.orgDioxolo[4,5-G]quinazoline-6,8-diol would provide unequivocal proof of its structure and solid-state conformation.

Future Directions and Emerging Research Avenues For 1 2 Dioxolo 4,5 G Quinazoline 6,8 Diol

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. magnusconferences.com Traditional methods for quinazoline (B50416) synthesis often involve multiple steps and the use of hazardous reagents. nih.govfrontiersin.org Emerging research, however, points towards more sustainable alternatives.

Future synthetic strategies are expected to focus on:

Metal-Free Catalysis: Developing novel metal-free synthetic routes, such as those using salicylic (B10762653) acid-catalyzed oxidative condensation, can offer an environmentally friendly and cost-effective alternative to heavy metal catalysts. nih.govfrontiersin.org

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields, offering a more energy-efficient approach. researchgate.net

Deep Eutectic Solvents (DES): Utilizing DES as green and recyclable reaction media can replace volatile and toxic organic solvents, aligning with the principles of sustainable chemistry. tandfonline.com

Multi-Component Reactions: Designing one-pot, multi-component reactions will improve atom economy by combining several synthetic steps into a single operation, thereby reducing waste and resource consumption. rsc.orgnih.gov

Novel Catalytic Systems: The use of earth-abundant metal catalysts, such as manganese, presents a sustainable alternative to precious metal catalysts. acs.org Additionally, the development of recyclable nanocatalysts, like magnetic modified graphene oxide supported with copper, offers easy separation and reusability. nih.gov

These innovative synthetic methodologies will be crucial for the efficient and environmentally responsible production of a diverse library of rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol analogs for further biological evaluation.

Exploration of Untapped Therapeutic Applications and Mechanisms

The quinazoline core is associated with a wide array of pharmacological activities, suggesting that rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol could have therapeutic potential in various diseases. wisdomlib.orgresearchgate.netsemanticscholar.org While anticancer and anti-neurodegenerative properties are well-documented for many quinazoline derivatives, future research should explore a broader spectrum of applications. nih.govmdpi.com

Key areas for future investigation include:

Anticancer Activity: Beyond the established role of quinazolines as tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), new derivatives of rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol could be investigated for novel mechanisms of action, such as inhibiting tubulin polymerization or acting as immune checkpoint inhibitors. mdpi.commdpi.comnih.gov

Neurodegenerative Diseases: The quinazoline scaffold is a promising starting point for developing treatments for conditions like Alzheimer's disease. mdpi.comnih.gov Future studies could focus on designing derivatives that inhibit cholinesterases, prevent β-amyloid aggregation, or reduce oxidative stress. mdpi.comnih.gov

Anti-inflammatory and Analgesic Effects: Some quinazoline compounds have shown potential in modulating inflammatory pathways, suggesting that the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol scaffold could be explored for developing new anti-inflammatory and analgesic agents. ontosight.ainih.gov

Antimicrobial and Antiviral Properties: Given that various quinazoline derivatives have demonstrated antimicrobial and antiviral activities, this represents another untapped area of investigation for this specific compound series. nih.govmdpi.com

Antidiabetic Potential: The inhibition of enzymes like alpha-glucosidase by some quinazolinone derivatives opens the door to exploring the potential of the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol series in managing diabetes. wisdomlib.org

A deeper understanding of the structure-activity relationships (SAR) will be crucial in tailoring derivatives for specific therapeutic targets and elucidating their precise mechanisms of action.

Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. mdpi.comresearchgate.net The quinazoline scaffold is particularly well-suited for the design of MTDLs due to its versatile chemical nature. mdpi.com

Future research in this area should focus on:

Neurodegenerative Diseases: For Alzheimer's disease, MTDLs based on the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol framework could be designed to concurrently inhibit cholinesterase, modulate β-amyloid aggregation, and exert antioxidant effects. mdpi.comnih.gov

Cancer Therapy: In oncology, MTDLs could be developed to inhibit multiple receptor tyrosine kinases (e.g., EGFR and VEGFR2) or to combine cytotoxic activity with anti-angiogenic properties. nih.gov This approach could potentially overcome the drug resistance often seen with single-target agents. nih.gov

The rational design of such compounds will involve integrating pharmacophores from different known ligands into the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol core, creating hybrid molecules with a desired polypharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. For the quinazoline scaffold, these technologies can be particularly impactful.

Emerging applications of AI and ML in this context include:

Virtual Screening: AI-powered virtual screening can rapidly screen vast chemical libraries to identify novel quinazoline derivatives with a high probability of binding to a specific biological target. neuralgap.iobiodawninnovations.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol scaffold, optimized for desired properties like high potency and low toxicity. youtube.com

Predictive Modeling: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new quinazoline derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can analyze SAR data to identify key structural features that determine the biological activity of quinazoline compounds, guiding the design of more effective analogs.

The integration of AI and ML will not only accelerate the discovery of new drug candidates but also reduce the costs and failure rates associated with traditional drug development pipelines.

Pre-clinical Development of Lead Candidates fromrsc.orgnih.govDioxolo[4,5-G]quinazoline Series

Once promising lead candidates from the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol series are identified, they must undergo rigorous pre-clinical evaluation to assess their potential for clinical use.

The key stages of pre-clinical development will involve:

In Vitro and In Vivo Efficacy Studies: Lead compounds will need to be tested in relevant cell-based assays and animal models of disease to confirm their therapeutic efficacy. nih.govresearchgate.netmdpi.comnih.govsemanticscholar.orgresearchgate.net For example, anticancer candidates would be evaluated in cancer cell lines and in xenograft models to measure their ability to inhibit tumor growth. nih.govsemanticscholar.org

Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are essential to understand how the drug is processed by the body. nih.govresearchgate.net These studies help in determining the bioavailability and dosing regimen.

Toxicity and Safety Assessment: Thorough toxicological studies are required to identify any potential adverse effects. This includes acute toxicity studies and evaluation of effects on major organs. researchgate.net

Lead Optimization: Based on the results of these pre-clinical studies, the chemical structure of the lead candidates may be further modified to improve their efficacy, selectivity, and safety profile before they can be considered for clinical trials.

The successful navigation of these pre-clinical hurdles will be the final step in validating the therapeutic potential of novel compounds derived from the rsc.orgnih.govDioxolo[4,5-G]quinazoline-6,8-diol scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol derivatives?

  • Methodological Answer : Derivatives can be synthesized via cyclocondensation reactions using diethyl oxalate and aryl ketones in the presence of sodium hydride (NaH) in toluene. For example, coupling 1-(4-methoxyphenyl)ethan-1-one with diethyl oxalate under reflux conditions generates intermediates that undergo cyclization to form the quinazoline core . For halogenated analogs (e.g., 6,8-dichloro derivatives), chlorination agents like POCl₃ or PCl₅ are employed post-cyclization .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton (¹H) and carbon (¹³C) spectra to confirm the quinazoline scaffold and substituent positions. For example, singlet peaks in ¹H NMR around δ 6.0–7.0 ppm indicate aromatic protons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 206.15 g/mol for the parent compound) via high-resolution MS .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for complex derivatives .

Q. What physicochemical properties are critical for solubility and stability studies?

  • Methodological Answer : Measure logP (octanol-water partition coefficient) to assess hydrophobicity, which impacts bioavailability. Polar substituents (e.g., hydroxyl groups) enhance aqueous solubility but may reduce membrane permeability. Stability under varying pH (1.2–7.4) and thermal conditions (25–60°C) should be tested via HPLC to identify degradation pathways .

Advanced Research Questions

Q. How can molecular docking studies predict the antifungal activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Use fungal enzymes like 14-α-demethylase lanosterol (PDB ID: 3LD6) due to their role in ergosterol biosynthesis .
  • Software Setup : Perform docking with AutoDock Vina or Schrödinger Suite, using default parameters and a grid box centered on the enzyme’s active site.
  • Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., fluconazole). A ΔG < −7.0 kcal/mol suggests strong inhibition potential .
  • Limitations : Address false positives by cross-validating with in vitro antifungal assays (e.g., MIC against Candida albicans) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Docking Parameters : Adjust protonation states of ligand/enzyme or include water molecules in the active site.
  • Free Energy Perturbation (FEP) : Use advanced simulations to quantify binding energy differences between analogs.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at C6/C8 positions to enhance enzyme-ligand interactions, as seen in dichloro derivatives .

Q. How to optimize multi-step synthesis for this compound analogs with heterocyclic substituents?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl₂(PPh₃)₂/PCy₃ systems for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at C4/C5 positions .
  • Solvent Optimization : Use dioxane-water (3:1 v/v) for boronic acid cross-coupling reactions, ensuring inert conditions (N₂ atmosphere).
  • Purification : Employ flash chromatography (silica gel, toluene/ethyl acetate gradient) to isolate regioisomers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.